1H-Indole-3-acetonitrile, 4-formyl-

Description

Contextual Significance of Functionalized Indole (B1671886) Scaffolds in Organic Chemistry

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in organic chemistry. chemeo.com Its widespread presence in natural products, pharmaceuticals, and agrochemicals underscores its importance. guidechem.com The electron-rich nature of the indole core makes it reactive toward a variety of chemical transformations, allowing for the introduction of diverse functional groups at multiple positions. bldpharm.com This versatility enables chemists to create extensive libraries of indole derivatives to probe biological systems and develop new molecules with tailored properties. ontosight.ai The functionalization of the indole scaffold is a key strategy in drug discovery, leading to compounds with a wide range of therapeutic applications. chemeo.com

Structural Characteristics of 1H-Indole-3-acetonitrile, 4-formyl- and its Distinctive Functional Groups

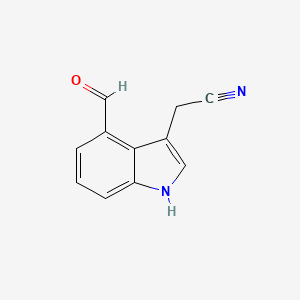

The structure of 1H-Indole-3-acetonitrile, 4-formyl- is defined by three key components: the central 1H-indole nucleus, an acetonitrile (B52724) group (-CH₂CN) at the C3 position, and a formyl group (-CHO) at the C4 position.

The 1H-Indole Nucleus: This core structure provides the foundational framework of the molecule. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding, a crucial interaction in many biological contexts.

The Acetonitrile Group at C3: The C3 position is the most common site for electrophilic substitution on the indole ring. The acetonitrile substituent is particularly significant as it is a well-known precursor for the synthesis of tryptamines, an important class of neuroactive compounds. nist.gov The nitrile group itself is a versatile functional handle, capable of being hydrolyzed to a carboxylic acid or reduced to an amine.

The Formyl Group at C4: The presence of a formyl (aldehyde) group on the benzene portion of the indole ring, specifically at the C4 position, introduces a site for a wide array of chemical reactions. Aldehydes are valuable intermediates in organic synthesis, readily participating in condensations, oxidations, reductions, and nucleophilic additions. wikipedia.orgnih.gov This allows the 4-formyl group to serve as an anchor point for building more complex molecular architectures.

The combination of these functional groups on a single indole scaffold makes 1H-Indole-3-acetonitrile, 4-formyl- a bifunctional reagent with significant potential in synthetic chemistry.

Table 1: Physicochemical Properties of 1H-Indole-3-acetonitrile, 4-formyl-

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₂O |

| Molar Mass | 184.19 g/mol |

| Appearance | (Predicted) Solid |

| CAS Number | Not available |

Overview of Academic Research Trajectories for Multi-functionalized Indole Derivatives

Current research into multi-functionalized indoles is highly focused on developing efficient and selective synthetic methods to access novel structures. chemimpex.com The goal is often to create molecules with diverse substitution patterns that can be screened for biological activity. Trajectories in this field include:

Development of Novel Synthetic Routes: Chemists are continuously exploring new catalytic systems and reaction conditions to functionalize the indole scaffold at various positions, including the less reactive C4 position. orgsyn.org

Combinatorial Chemistry and Library Synthesis: Molecules like 1H-Indole-3-acetonitrile, 4-formyl- are ideal starting points for creating libraries of related compounds. The differential reactivity of the formyl and acetonitrile groups allows for sequential or orthogonal chemical modifications.

Application in Medicinal Chemistry: The synthesis of diverse indole derivatives is a cornerstone of many drug discovery programs. rsc.org Research focuses on identifying new compounds that can interact with specific biological targets, such as enzymes or receptors, to treat a range of diseases.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-formyl-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c12-5-4-8-6-13-10-3-1-2-9(7-14)11(8)10/h1-3,6-7,13H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUBJJRLECBYSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2CC#N)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542298 | |

| Record name | (4-Formyl-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89368-50-3 | |

| Record name | (4-Formyl-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 1h Indole 3 Acetonitrile, 4 Formyl

Reactions Involving the Indole (B1671886) Nucleus of 1H-Indole-3-acetonitrile, 4-formyl-

The indole nucleus is a privileged heterocyclic motif known for its rich chemistry. nih.gov However, in 1H-Indole-3-acetonitrile, 4-formyl-, the typical reaction patterns are altered by the presence of substituents at the C-3 and C-4 positions.

Electrophilic Aromatic Substitution Patterns on the Indole Ring

Electrophilic aromatic substitution is a hallmark reaction of indole, which is significantly more reactive than benzene (B151609). youtube.com The most nucleophilic and reactive position on an unsubstituted indole ring is C-3. youtube.comresearchgate.net In the case of 1H-Indole-3-acetonitrile, 4-formyl-, the C-3 position is already substituted with an acetonitrile (B52724) group, thereby blocking the most favored site for electrophilic attack.

The reactivity of the remaining positions is influenced by the electronic effects of the existing substituents. The formyl group at C-4 is strongly electron-withdrawing and deactivating, reducing the electron density of the benzene portion of the indole nucleus. This deactivation makes electrophilic substitution on the carbocyclic ring more difficult compared to unsubstituted indole.

When C-3 is blocked, electrophilic attack can be directed to the C-2 position of the pyrrole (B145914) ring or to the benzene ring (C-5, C-6, and C-7). researchgate.net However, under strongly acidic conditions that lead to the protonation of C-3, the C-5 position becomes the most common site for electrophilic attack in substituted indoles. youtube.com For 1H-Indole-3-acetonitrile, 4-formyl-, electrophilic substitution would likely require harsh conditions, and the regioselectivity would be a complex outcome of the competing directing effects of the N-H group, the C-3 acetonitrile group, and the C-4 formyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1H-Indole-3-acetonitrile, 4-formyl-

| Position | Predicted Reactivity | Rationale |

| C-2 | Possible site of attack | Less favored than C-3 but can react when C-3 is blocked. |

| C-3 | Blocked | Substituted with an acetonitrile group. |

| C-5 | Possible site of attack | Often favored when C-3 is protonated under acidic conditions. youtube.com |

| C-6 | Less likely | Deactivated by the C-4 formyl group. |

| C-7 | Possible site of attack | Influenced by the inductive effect of the indole nitrogen. |

N-Alkylation and N-Acylation of the Indole Nitrogen

The nitrogen atom of the indole ring possesses a lone pair of electrons, but unlike typical amines, it is not strongly basic due to the delocalization of this lone pair into the aromatic system. youtube.com However, the N-H proton is slightly acidic (pKa ≈ 17) and can be removed by a suitable base (e.g., NaH, t-BuOK) to generate a nucleophilic indolide anion. researchgate.net This anion readily participates in reactions with electrophiles such as alkyl halides and acylating agents, leading to N-alkylation and N-acylation products, respectively. mdpi.comd-nb.info

This process is highly chemoselective for the nitrogen atom. For 1H-Indole-3-acetonitrile, 4-formyl-, deprotonation with a strong base followed by the addition of an electrophile would yield the corresponding N-substituted derivative. The reaction is generally efficient and provides a straightforward method for modifying the indole nitrogen. d-nb.infonih.gov

Table 2: General Conditions for N-Alkylation and N-Acylation of Indoles

| Reaction | Electrophile | Base | Solvent | General Product |

| N-Alkylation | Alkyl halide (R-X) | NaH, K2CO3, KOH | DMF, THF, Acetonitrile | 1-Alkyl-indole derivative |

| N-Acylation | Acyl chloride (RCOCl), Thioester | Pyridine, DBU, Cs2CO3 | Dichloromethane, Xylene | 1-Acyl-indole derivative |

Transformations of the Formyl Group at C-4 of 1H-Indole-3-acetonitrile, 4-formyl-

The aldehyde (formyl) group at the C-4 position is a versatile functional handle that can undergo a wide range of chemical transformations characteristic of aromatic aldehydes.

Oxidation and Reduction Reactions of the Aldehyde Moiety

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the other functional groups under appropriate conditions.

Oxidation: The aldehyde can be oxidized to the corresponding 1H-indole-3-acetonitrile-4-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO4), Jones reagent (CrO3/H2SO4), and milder reagents like silver oxide (Ag2O) to avoid potential oxidation of the indole ring itself.

Reduction: The aldehyde can be reduced to the corresponding 4-(hydroxymethyl)-1H-indole-3-acetonitrile. This is typically achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). NaBH4 is generally preferred as it is a milder reagent that will not reduce the nitrile group.

Table 3: Reagents for Oxidation and Reduction of the C-4 Formyl Group

| Transformation | Reagent | Product Functional Group |

| Oxidation | Silver (I) oxide (Ag2O), Potassium permanganate (KMnO4) | Carboxylic acid (-COOH) |

| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Primary alcohol (-CH2OH) |

Condensation Reactions with Nucleophiles (e.g., active methylene (B1212753) compounds, hydrazines, amines)

The electrophilic carbon of the C-4 formyl group is susceptible to attack by various nucleophiles, leading to condensation products.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (a compound with a CH2 group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst like piperidine or ammonia (B1221849). wikipedia.org This reaction with 1H-Indole-3-acetonitrile, 4-formyl- would result in the formation of a new carbon-carbon double bond at the C-4 position, yielding α,β-unsaturated products. acgpubs.org

Reactions with Amines and Hydrazines: The formyl group reacts with primary amines to form imines (Schiff bases) and with hydrazines to form hydrazones. These reactions are typically reversible and are often catalyzed by acid.

Table 4: Knoevenagel Condensation with 1H-Indole-3-acetonitrile, 4-formyl-

| Active Methylene Compound | Catalyst | Product Type |

| Malononitrile (B47326) | Piperidine/Acetic Acid | 2-((1H-indol-4-yl)methylene)malononitrile derivative |

| Diethyl malonate | Piperidine | Diethyl 2-((1H-indol-4-yl)methylene)malonate derivative |

| Nitromethane | Acetic acid/Piperidine | 4-(2-nitrovinyl)-1H-indole derivative |

| Cyanoacetic acid | Pyridine | 2-cyano-3-(1H-indol-4-yl)acrylic acid derivative |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

These reactions are powerful methods for converting aldehydes into alkenes by forming a carbon-carbon double bond. masterorganicchemistry.com

Wittig Reaction: This reaction utilizes a phosphonium ylide (Wittig reagent) to convert the aldehyde into an alkene. organic-chemistry.orgwikipedia.org The geometry of the resulting alkene (E or Z) depends on the stability of the ylide used. Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. wikipedia.orgnrochemistry.com It generally offers better yields and easier purification of the product. A key advantage of the HWE reaction is its high stereoselectivity, typically producing the thermodynamically more stable (E)-alkene. wikipedia.orgresearchgate.net

Table 5: Olefination Reactions of the C-4 Formyl Group

| Reaction | Reagent | Key Intermediate | Typical Product Stereochemistry |

| Wittig Reaction | Phosphonium Ylide (Ph3P=CHR) | Oxaphosphetane | (Z)-alkene for non-stabilized ylides; (E)-alkene for stabilized ylides organic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)2P(O)CHR⁻) | Oxaphosphetane | Predominantly (E)-alkene wikipedia.orgresearchgate.net |

Reactions of the Acetonitrile Moiety at C-3 of 1H-Indole-3-acetonitrile, 4-formyl-

The acetonitrile group (-CH₂CN) is a versatile functional group capable of undergoing a variety of transformations, primarily involving the nitrile triple bond and the adjacent α-carbon.

The nitrile group can be converted into other important functional groups, such as carboxylic acids and primary amines, through hydrolysis and reduction, respectively.

Nitrile Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgchemguide.co.uk The reaction typically proceeds through an amide intermediate. organicchemistrytutor.comjove.com

Acid-Catalyzed Hydrolysis: Heating 1H-Indole-3-acetonitrile, 4-formyl- with an aqueous acid (e.g., HCl or H₂SO₄) is expected to convert the nitrile group to a carboxylic acid. chemguide.co.uk The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack by water. libretexts.orgorganicchemistrytutor.com Subsequent steps lead to the formation of an amide, which is then further hydrolyzed to the corresponding carboxylic acid, yielding 4-formyl-1H-indole-3-acetic acid. The aldehyde group is generally stable under these conditions.

Base-Catalyzed Hydrolysis: Treatment with a hot aqueous base, such as sodium hydroxide, also hydrolyzes the nitrile. chemguide.co.uk The mechanism involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.orgchemistrysteps.com This process initially forms the salt of the carboxylic acid (e.g., sodium 4-formyl-1H-indole-3-acetate). Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. chemguide.co.uk A potential complication is the reactivity of the formyl group under strong basic conditions, which could lead to side reactions.

Interactive Data Table: Predicted Products of Nitrile Hydrolysis

| Starting Material | Reagents and Conditions | Intermediate | Final Product |

|---|---|---|---|

| 1H-Indole-3-acetonitrile, 4-formyl- | H₃O⁺, Heat | 2-(4-formyl-1H-indol-3-yl)acetamide | 4-formyl-1H-indole-3-acetic acid |

Nitrile Reduction: The nitrile group can be reduced to a primary amine using various reducing agents. The formyl group is also susceptible to reduction, and the reaction outcome will depend on the choice of reagent.

Reduction to Primary Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.orgchemistrysteps.com This reaction involves two consecutive additions of a hydride ion to the nitrile carbon. chemistrysteps.com However, LiAlH₄ will also reduce the formyl group to a primary alcohol. Therefore, treating 1H-Indole-3-acetonitrile, 4-formyl- with LiAlH₄ would be expected to yield 2-(4-(hydroxymethyl)-1H-indol-3-yl)ethan-1-amine. Catalytic hydrogenation using hydrogen gas (H₂) over metal catalysts such as palladium, platinum, or Raney nickel is another common method for nitrile reduction, which would also likely reduce the aldehyde. chemguide.co.uknih.gov

Partial Reduction to Aldehyde: Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used for the partial reduction of nitriles to aldehydes, proceeding through an imine intermediate that is hydrolyzed during workup. libretexts.orgchemistrysteps.comwikipedia.org When applied to 1H-Indole-3-acetonitrile, 4-formyl-, DIBAL-H would be expected to reduce both the nitrile and the existing formyl group, leading to the formation of 2-(4-(hydroxymethyl)-1H-indol-3-yl)acetaldehyde.

Interactive Data Table: Predicted Products of Nitrile and Formyl Group Reduction

| Starting Material | Reducing Agent | Expected Product | Functional Groups Reduced |

|---|---|---|---|

| 1H-Indole-3-acetonitrile, 4-formyl- | LiAlH₄ | 2-(4-(hydroxymethyl)-1H-indol-3-yl)ethan-1-amine | Nitrile and Formyl |

| 1H-Indole-3-acetonitrile, 4-formyl- | H₂ / Pd, Pt, or Ni | 2-(4-(hydroxymethyl)-1H-indol-3-yl)ethan-1-amine | Nitrile and Formyl |

The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) are acidic (pKa ≈ 25 for acetonitrile derivatives) and can be removed by a strong base. libretexts.org This acidity is due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion (enolate equivalent) through resonance. pressbooks.pub In 1H-Indole-3-acetonitrile, 4-formyl-, the acidity of these α-protons is expected to be further enhanced by the electron-withdrawing effect of the 4-formyl group transmitted through the indole ring system.

Deprotonation of the α-carbon with a suitable base (e.g., sodium hydride or lithium diisopropylamide) generates a potent nucleophile. This nucleophile can participate in various carbon-carbon bond-forming reactions.

Alkylation: The carbanion can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl substituent at the α-position, yielding 2-(4-formyl-1H-indol-3-yl)alkanenitriles.

Condensation Reactions: The nucleophilic α-carbon can add to carbonyl compounds in reactions analogous to the aldol condensation. For instance, a Knoevenagel condensation could occur with an external aldehyde or ketone. rsc.org An intramolecular reaction with the proximate 4-formyl group could also be envisioned under specific conditions, potentially leading to the formation of a new fused ring system.

Multi-component Reactions Utilizing 1H-Indole-3-acetonitrile, 4-formyl- as a Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of each component, are powerful tools in synthetic chemistry. arkat-usa.org Indole derivatives, aldehydes, and compounds with active methylene groups are frequently employed in MCRs. nih.govacs.orgresearchgate.net 1H-Indole-3-acetonitrile, 4-formyl- possesses multiple reactive sites, making it a potentially valuable and versatile building block for such transformations.

The key reactive sites for MCRs include:

The Formyl Group: Can act as an electrophile, readily condensing with amines or other nucleophiles.

The Active Methylene Group: The α-carbon of the acetonitrile moiety can serve as the nucleophilic component after deprotonation.

The Indole N-H: The acidic proton on the indole nitrogen can be involved in reactions or influence the reactivity of the ring.

The Indole Ring: The electron-rich aromatic system, particularly the C-2 position, can act as a nucleophile.

For example, the formyl group could participate in a Povarov-type reaction with an aniline and an alkene, or in an Ugi-type reaction with an amine, an isocyanide, and a carboxylic acid, leading to the synthesis of complex heterocyclic structures appended to the indole-3-acetonitrile (B3204565) core.

Mechanistic Investigations of 1H-Indole-3-acetonitrile, 4-formyl- Transformations

While no specific mechanistic studies have been reported for 1H-Indole-3-acetonitrile, 4-formyl-, the mechanisms of its predicted transformations can be understood from fundamental organic chemistry principles.

Mechanism of Nitrile Hydrolysis:

Acid-Catalyzed: The mechanism involves initial protonation of the nitrile nitrogen, followed by nucleophilic attack of a water molecule on the nitrile carbon. A series of proton transfers leads to an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed further under acidic conditions to a carboxylic acid and an ammonium (B1175870) ion. organicchemistrytutor.comchemistrysteps.com

Base-Catalyzed: This pathway starts with the nucleophilic addition of a hydroxide ion to the electrophilic nitrile carbon. The resulting anion is protonated by water to form an imidic acid, which tautomerizes to the amide. The amide then undergoes base-catalyzed hydrolysis to yield a carboxylate salt and ammonia. libretexts.orgchemistrysteps.com

Mechanism of Nitrile Reduction with LiAlH₄: The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) from AlH₄⁻ onto the electrophilic carbon of the nitrile group. This forms an imine anion, which is complexed to the aluminum species. A second hydride transfer to the imine carbon results in a dianion. Aqueous workup then protonates the nitrogen twice to afford the primary amine. chemistrysteps.com

Mechanism of α-Carbon Alkylation: The reaction is initiated by the deprotonation of the α-carbon by a strong base, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a classic Sₙ2 displacement, forming a new carbon-carbon bond. pressbooks.pub

Derivatization and Analog Synthesis of 1h Indole 3 Acetonitrile, 4 Formyl

Design and Synthesis of Complex Heterocyclic Systems Incorporating the Indole (B1671886) Core

The indole nucleus is a privileged scaffold in medicinal chemistry, and the functional groups on 1H-Indole-3-acetonitrile, 4-formyl- serve as handles for the construction of more complex, fused heterocyclic systems. The formyl group, in particular, is a key precursor for cyclization reactions to form rings fused to the benzene (B151609) portion of the indole core.

Pyrimidines:

The synthesis of pyrimidine (B1678525) rings fused to the indole core, specifically pyrimido[4,5-b]indoles, can be achieved through multicomponent reactions involving an indole-aldehyde precursor. A well-established method involves the reaction of an indole-3-carboxaldehyde (B46971) with an aromatic aldehyde and ammonium (B1175870) iodide under transition-metal-free conditions, leading to the formation of the pyrimidine ring via a [4+2] annulation reaction. mdpi.com This approach is highlighted by the use of ammonium iodide as the sole nitrogen source for the formation of four C-N bonds in a single pot. mdpi.com

Another strategy employs a three-component reaction of a substituted indole-3-carbaldehyde, urea, and malononitrile (B47326) in the presence of ammonium chloride to yield indol(1H-3-yl)pyrimidine derivatives. nih.gov Given these precedents, it is highly feasible to adapt these methods for 1H-Indole-3-acetonitrile, 4-formyl-, where the 4-formyl group would react to form a pyrimidine ring fused at the 4 and 5 positions of the indole.

Table 1: Synthesis of Pyrimido[4,5-b]indole Derivatives from Indole-3-carboxaldehydes mdpi.com

| Entry | Aromatic Aldehyde | Indole-3-carboxaldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | Indole-3-carboxaldehyde | 2-Phenyl-9H-pyrimido[4,5-b]indole | 73 |

| 2 | 4-Methoxybenzaldehyde | Indole-3-carboxaldehyde | 2-(4-Methoxyphenyl)-9H-pyrimido[4,5-b]indole | 74 |

| 3 | 4-Chlorobenzaldehyde | Indole-3-carboxaldehyde | 2-(4-Chlorophenyl)-9H-pyrimido[4,5-b]indole | 71 |

| 4 | 4-Bromobenzaldehyde | Indole-3-carboxaldehyde | 2-(4-Bromophenyl)-9H-pyrimido[4,5-b]indole | 66 |

| 5 | Benzaldehyde | 5-Chloroindole-3-carboxaldehyde | 8-Chloro-2-phenyl-9H-pyrimido[4,5-b]indole | 77 |

Thiazoles:

The construction of thiazole (B1198619) rings fused to indoles can be accomplished through various synthetic routes. A common method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. For indole derivatives, a 5-chloroacetyloxindole (B152591) can react with thiourea (B124793) or substituted thioureas in ethanol (B145695) to produce 5-(2-substituted-thiazol-4-yl)indolin-2-ones. sioc-journal.cn For 1H-Indole-3-acetonitrile, 4-formyl-, the formyl group could be first converted to an α-halomethyl ketone, which could then undergo condensation to form a thiazole ring.

Alternatively, multicomponent reactions provide an efficient route to thiazole-containing indoles. The reaction of thioamides with 3-tosyloxypentane-2,4-dione can lead to the in-situ formation of a 5-acetylthiazole, which can then be further reacted to form indole-linked thiazoles. nih.gov

Oxazines:

The synthesis of oxazino[4,3-a]indoles, a class of fused indole heterocycles, has been achieved through several methodologies. An efficient approach involves a cascade addition-cyclization reaction of (1H-indol-2-yl)methanols with vinyl sulfonium (B1226848) salts, affording the oxazinoindole derivatives in high yields. nih.gov Another strategy starts from ethyl 1H-indole-2-carboxylates, which are reacted with activated glycerol (B35011) carbonate. nih.gov The resulting N-glycerylated indoles can then be cyclized to form the 3,4-dihydro-1H- Current time information in Bangalore, IN.organic-chemistry.orgoxazino[4,3-a]indol-1-one system. nih.gov The formyl group of 1H-Indole-3-acetonitrile, 4-formyl- could be reduced to a hydroxymethyl group, making it a suitable substrate for these types of cyclization reactions to form an oxazine (B8389632) ring fused to the indole core.

Spiroindoles and spiroindolines are an important class of compounds found in many natural products and pharmaceuticals. rsc.org The synthesis of these complex structures often involves reactions at the C2 or C3 position of the indole ring. For instance, spiro[indole-pyrrolidine] derivatives can be synthesized from the Michael condensation of 3-dicyanomethylene-2H-indol-2-ones with isothiocyanate derivatives. mdpi.com Similarly, spiro[dihydropyridine-oxindoles] can be prepared via a three-component reaction of an arylamine, isatin (B1672199) (indole-2,3-dione), and cyclopentane-1,3-dione. beilstein-journals.org

For 1H-Indole-3-acetonitrile, 4-formyl-, the construction of a spiro center would likely require initial modifications. The formyl group could be used to introduce a side chain that could then participate in an intramolecular cyclization to form a spiro ring system. For example, a Knoevenagel condensation of the 4-formyl group with an active methylene (B1212753) compound could provide a substrate for subsequent cycloaddition reactions.

Preparation of Deuterated Analogs for Mechanistic Studies

Deuterium-labeled compounds are invaluable tools for studying reaction mechanisms and the metabolic pathways of bioactive molecules. nih.gov Several methods for the deuteration of indole derivatives are applicable to 1H-Indole-3-acetonitrile, 4-formyl-.

A catalytic Vilsmeier-Haack reaction using deuterated N,N-dimethylformamide (DMF-d7) as the deuterium (B1214612) source provides an effective method for the C1-deuterated formylation of indoles, yielding deuterated indole-3-carboxaldehydes. orgsyn.org This method is particularly mild and tolerates a range of functional groups, making it suitable for late-stage formylation. orgsyn.org

Another general and practical method for preparing deuterium-labeled indoles is through an acid-catalyzed hydrogen-deuterium exchange. For 3-substituted indoles, treatment with 20 wt% D2SO4 in CD3OD at elevated temperatures can efficiently deuterate the indole ring. nih.gov This method has been successfully used for the large-scale synthesis of deuterated auxins like indole-3-acetic acid-d5. nih.gov These established protocols could be readily adapted to synthesize deuterated analogs of 1H-Indole-3-acetonitrile, 4-formyl-, which would be crucial for mechanistic investigations of its reactions and biological activities.

Table 2: Deuteration of 3-Substituted Indoles via Acid-Catalyzed H-D Exchange nih.gov

| Substrate | Conditions | Product | Yield (%) | Average D Incorporation (%) |

| Indole-3-acetic acid | 20 wt % D2SO4 in CD3OD, 60 °C, 24 h | Indole-3-acetic acid-d5 methyl ester | 99 | 99 |

| Indole-3-butyric acid | 20 wt % D2SO4 in CD3OD, 60 °C, 24 h | Indole-3-butyric acid-d5 methyl ester | 97 | 99 |

| L-Tryptophan methyl ester | 20 wt % D2SO4 in CD3OD, 60 °C, 24 h | L-Tryptophan-d5 methyl ester | 99 | 99 |

Development of Hybrid Molecules and Conjugates

The synthesis of hybrid molecules that combine the indole scaffold with other pharmacophores is a common strategy in drug discovery. The functional groups of 1H-Indole-3-acetonitrile, 4-formyl- make it an excellent platform for developing such conjugates.

The aforementioned synthesis of fused pyrimidine and thiazole rings are examples of creating hybrid structures. Furthermore, the formyl group can be readily converted into other functionalities to link the indole core to different molecular entities. For example, condensation of the 4-formyl group with various amines or hydrazines can produce Schiff bases or hydrazones, respectively. These can then be used in further reactions or act as bioactive molecules themselves. One study reports the reaction of an indole-3-carboxaldehyde with various substituted hydrazines to form hydrazine (B178648) derivatives. scirp.org

Structure-Reactivity and Structure-Property Relationship Studies of 1H-Indole-3-acetonitrile, 4-formyl- Derivatives

Understanding the relationship between the structure of a molecule and its chemical reactivity or biological properties is fundamental to rational design in chemistry. For derivatives of 1H-Indole-3-acetonitrile, 4-formyl-, such studies would focus on how modifications at the formyl group, the acetonitrile (B52724) moiety, or the indole ring itself affect its characteristics.

For instance, a study on various indolyl-3-acetonitrile derivatives revealed that substitutions on the indole ring significantly influence their ability to inhibit nitric oxide and PGE2 production in cells. nih.gov Specifically, a hydroxyl group at the C7 position and an N-methyl substituent were found to enhance anti-inflammatory activity. nih.gov

In another example, the DNA binding and cleavage properties of new indol(1H-3-yl)pyrimidine derivatives were investigated. nih.gov Molecular docking studies showed that certain substituted pyrimidine derivatives have a strong binding affinity for B-DNA, and their binding efficiency was confirmed through spectroscopic and viscosity studies. nih.gov These findings indicate that the derivatives bind to DNA via an intercalative mode. nih.gov Such studies on derivatives of 1H-Indole-3-acetonitrile, 4-formyl- would provide valuable insights into their potential as therapeutic agents or molecular probes.

Applications in Chemical Research and Advanced Materials

Role as a Precursor in Complex Organic Synthesis

1H-Indole-3-acetonitrile, 4-formyl- serves as a pivotal intermediate in the synthesis of a multitude of complex organic molecules, including naturally occurring alkaloids and pharmacologically active compounds. The presence of the formyl group at the C4-position and the acetonitrile (B52724) moiety at the C3-position allows for a wide array of chemical transformations.

4-Substituted indole-3-acetonitriles are recognized as valuable building blocks for the synthesis of various natural products. Current time information in Bangalore, IN. The strategic placement of the formyl group in 1H-Indole-3-acetonitrile, 4-formyl- provides a handle for further molecular elaboration. For instance, the formyl group can undergo condensation reactions with a variety of nucleophiles to construct more elaborate structures. One of the most common transformations is the formation of Schiff bases through reaction with primary amines. nih.govuodiyala.edu.iqresearchgate.netacs.orgresearchgate.net These Schiff bases can be further modified or can be key components of larger molecular frameworks.

The Vilsmeier-Haack reaction is a prominent method for the formylation of indoles, typically at the C3-position, to yield indole-3-carboxaldehydes. researchgate.netscirp.org The subsequent conversion of the aldehyde to an acetonitrile group, or the introduction of a formyl group onto a pre-existing indole-3-acetonitrile (B3204565) core, highlights the synthetic utility of these difunctionalized indoles. The reactivity of the formyl group allows for its participation in various C-C and C-N bond-forming reactions, making it a gateway to diverse heterocyclic systems. researchgate.net

The synthesis of complex natural products such as batzelline C, isobatzelline C, SF 2140, and nephilatoxins can potentially utilize 4-substituted indole-3-acetonitriles as key intermediates. Current time information in Bangalore, IN. The ability to construct these intricate molecular architectures underscores the importance of 1H-Indole-3-acetonitrile, 4-formyl- and its derivatives in the field of total synthesis.

Table 1: Examples of Reactions Involving Formyl-Indole Derivatives

| Product Type | Reactants | Reaction Type | Reference |

| Schiff Bases | 3-Formyl indole (B1671886), Substituted anilines | Condensation | researchgate.net |

| 1,2,3-Triazole Derivatives | N-propargyl-3-formylindole, Sodium azide, Organic halides | Click Reaction | researchgate.net |

| Bis(indolyl)methanes | Indole, Aldehydes | Friedel-Crafts Reaction | beilstein-journals.org |

| 3-Substituted Indoles | Indole, Formaldehyde (B43269), Tertiary aromatic amines | Mannich-type Friedel-Crafts Addition | nih.gov |

Integration into Novel Catalytic Systems or Ligand Design

Schiff bases derived from formyl-indole derivatives are known to be effective ligands for stabilizing metal cations, which can lead to enhanced catalytic, industrial, and biological applications. nih.govacs.org The condensation of the formyl group with various amines allows for the synthesis of a library of ligands with tunable properties. These ligands can then be complexed with transition metals to form catalysts for a range of organic transformations.

While direct applications of 1H-Indole-3-acetonitrile, 4-formyl- in catalysis are still emerging, the broader class of indole derivatives has seen significant use. For example, iron-catalyzed C3-formylation of indoles represents a greener alternative to traditional methods. organic-chemistry.org Furthermore, the asymmetric Friedel-Crafts reaction of indoles, catalyzed by chiral metal complexes or organocatalysts, is a powerful method for producing optically active indole derivatives. nih.gov The functional groups on 1H-Indole-3-acetonitrile, 4-formyl- could be exploited to anchor the molecule to a solid support, creating a heterogeneous catalyst, or to modulate the activity of a homogeneous catalyst.

The design of multi-target-directed ligands (MTDLs) is a growing area in medicinal chemistry, and indole derivatives are often used as scaffolds. chemspider.com The ability to functionalize both the formyl and acetonitrile groups of 1H-Indole-3-acetonitrile, 4-formyl- provides a platform for creating complex ligands designed to interact with multiple biological targets simultaneously.

Applications in Material Science: Polymers and Nanomaterials

The unique electronic and photophysical properties of the indole ring have led to the exploration of indole-containing compounds in material science, particularly in the development of functional polymers and nanomaterials.

Indole-based functional polymers have been synthesized and shown to exhibit desirable properties such as high thermal stability and strong solid-state fluorescence. rsc.org The synthesis of poly(N-arylene diindolylmethane)s has been achieved through a catalyst-free nucleophilic substitution polycondensation, demonstrating a viable route to high molecular weight polymers with well-defined structures. rsc.org The incorporation of the 1H-Indole-3-acetonitrile, 4-formyl- moiety into a polymer backbone could lead to materials with novel optical or electronic properties, potentially finding use in organic light-emitting diodes (OLEDs) or sensors.

In the realm of nanomaterials, new formyl indole derivatives based on thiobarbituric acid have been prepared in the nanometer scale using chitosan (B1678972) as a matrix. nih.gov These nano-formulations have shown interesting properties, suggesting potential applications in various fields. nih.gov The ability to formulate these compounds at the nanoscale opens up possibilities for their use in drug delivery and other biomedical applications.

Furthermore, fused indole derivatives have been investigated for their use as organic dyes in dye-sensitized solar cells (DSSCs). nih.gov The tunable electronic properties of the indole core make it an attractive component for light-harvesting applications. The specific functionalization of 1H-Indole-3-acetonitrile, 4-formyl- could be leveraged to optimize its absorption spectrum and energy levels for efficient use in solar cells.

Table 2: Properties of Indole-Based Polymers

| Polymer | Decomposition Temperature (T5%) | Fluorescence Emission | Quantum Yield | Reference |

| PMDIN-3 | ≥ 377 °C | Blue-light | 21.6% | rsc.org |

Development of Chemical Probes for Biochemical Pathways

The inherent fluorescence of the indole nucleus and the reactivity of its functional groups make indole derivatives excellent candidates for the development of chemical probes to study biological systems.

Indole-related molecules have been successfully employed as fluorescent probes for biological and electrochemical sensing. nih.gov For instance, novel indole derivatives have been designed as colorimetric pH sensors and have been used to construct fluorescent papers and logic gates. nih.gov The development of a ratiometric fluorescent probe for the specific detection of cyanide has been achieved using a 3-formyl-BODIPY as the fluorophore and an indole salt as the recognition group. nih.gov This highlights the potential of the formyl group on the indole ring to be a key component in the design of selective chemosensors.

Furthermore, indole derivatives are being investigated as inhibitors of key enzymes in metabolic pathways, which can also be considered a form of chemical probe to understand enzyme function and its role in disease. For example, novel indole derivatives have been discovered as inhibitors of fructose-1,6-bisphosphatase (FBPase), a potential therapeutic target for type 2 diabetes. nih.gov The study of the structure-activity relationships of these inhibitors provides valuable insights into the active site of the enzyme.

The synthesis of various indolyl-3-acetonitrile derivatives as analogs of naturally occurring compounds like arvelexin allows for the systematic investigation of their effects on biochemical pathways, such as the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This approach enables the probing of inflammatory processes at the molecular level.

Theoretical and Computational Studies of 1h Indole 3 Acetonitrile, 4 Formyl

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stable conformations of indole (B1671886) derivatives. For 1H-Indole-3-acetonitrile, 4-formyl-, these calculations would reveal the interplay between the electron-donating indole nitrogen and the two electron-withdrawing substituents: the formyl group (-CHO) at the 4-position and the acetonitrile (B52724) group (-CH2CN) at the 3-position.

The formyl group is a strong resonance-withdrawing and inductively withdrawing group, which significantly influences the electron density distribution across the benzene (B151609) portion of the indole ring. The acetonitrile group is primarily inductively withdrawing. The combination of these groups is expected to modulate the aromaticity and reactivity of the indole system.

Studies on related molecules, such as 2-(4-Bromo-1H-indol-3-yl)acetonitrile, have shown that the indole ring system is essentially planar. nih.gov However, the acetonitrile substituent is not coplanar with the ring; the nitrogen and carbon atoms of the cyano group are displaced from the indole plane. nih.gov A similar conformational preference would be expected for 1H-Indole-3-acetonitrile, 4-formyl-, with the -CH2CN group likely adopting a staggered conformation relative to the indole ring to minimize steric hindrance.

Table 1: Crystallographic Data for the Related Compound 2-(4-Bromo-1H-indol-3-yl)acetonitrile nih.gov This data provides insight into the typical structural parameters of an indole-3-acetonitrile (B3204565) derivative.

| Parameter | Value |

| Formula | C₁₀H₇BrN₂ |

| Crystal System | Monoclinic |

| a | 8.3971 (17) Å |

| b | 11.237 (2) Å |

| c | 9.979 (2) Å |

| β | 104.82 (3)° |

| Volume | 910.2 (3) ų |

| Z | 4 |

Prediction and Simulation of Spectroscopic Properties (e.g., NMR, IR)

Computational methods can accurately predict spectroscopic data, which is crucial for the characterization of new compounds. By calculating the magnetic shielding tensors and vibrational frequencies, one can simulate the NMR and IR spectra, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of 1H-Indole-3-acetonitrile, 4-formyl- is expected to show characteristic absorption bands for its functional groups. DFT calculations would predict the vibrational frequencies for the N-H stretch of the indole ring, the C=O stretch of the aldehyde, the C≡N stretch of the nitrile, and various C-H and C-C stretching and bending modes. For comparison, the IR spectrum of a related compound, 2-bromo-1H-indole-3-acetonitrile, shows a characteristic C≡N stretch between 2215–2225 cm⁻¹ and an N-H stretch at 3250–3300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra involves calculating the isotropic magnetic shielding constants of the nuclei. The chemical shifts are then determined relative to a standard (e.g., TMS). The electron-withdrawing nature of the formyl and acetonitrile groups would significantly affect the chemical shifts of the indole ring protons and carbons, particularly those in close proximity. The aldehyde proton is expected to appear as a singlet at a downfield chemical shift (around 10 ppm).

Table 2: Predicted Spectroscopic Data for 1H-Indole-3-acetonitrile, 4-formyl- These are expected values based on typical ranges and data from related structures. nih.gov

| Spectroscopy | Feature | Predicted Value/Range |

| IR | N-H stretch (indole) | 3250–3400 cm⁻¹ |

| C≡N stretch (nitrile) | 2215–2240 cm⁻¹ | |

| C=O stretch (aldehyde) | 1670–1700 cm⁻¹ | |

| ¹H NMR | N-H proton (indole) | 11.0–12.5 ppm (broad singlet) |

| C-H proton (aldehyde) | 9.8–10.2 ppm (singlet) | |

| Aromatic protons | 7.0–8.5 ppm (multiplets) | |

| -CH₂- protons (acetonitrile) | ~4.0 ppm (singlet) | |

| ¹³C NMR | C=O carbon (aldehyde) | 185–195 ppm |

| C≡N carbon (nitrile) | 117–120 ppm | |

| Aromatic & Indole carbons | 100–140 ppm | |

| -CH₂- carbon (acetonitrile) | ~15 ppm |

Mechanistic Elucidation of Synthetic and Transformational Reactions

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the mapping of potential energy surfaces, identification of transition states, and calculation of activation barriers. The synthesis of 1H-Indole-3-acetonitrile, 4-formyl- involves multiple steps, each with a mechanism that can be computationally modeled.

A plausible synthetic route would involve the formylation of an indole-3-acetonitrile precursor or the introduction of the acetonitrile group onto a 4-formylindole (B1175567) core. The formylation of indoles is often achieved via the Vilsmeier-Haack reaction. orgsyn.org Computational studies of this reaction would model the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from dimethylformamide and phosphorus oxychloride. orgsyn.org The subsequent electrophilic attack on the indole ring, which typically occurs at the electron-rich C3 position, would be directed to other positions if C3 is already substituted. Formylation at C4 is challenging but can be achieved, and theoretical models can help explain the regioselectivity by comparing the activation energies for attack at different positions of the indole nucleus.

Alternatively, a formyl group can be generated from other functionalities. For instance, a method for synthesizing ethyl 4-formyl-1H-indole-2-carboxylates involves the transformation of a sulfomethyl group into a formyl group via hydrolysis and oxidation. researchgate.net The mechanism of such transformations can be elucidated by calculating the reaction pathways and intermediates.

The introduction of the acetonitrile group at the C3 position is a common transformation in indole chemistry. The mechanism often involves the reaction of gramine (B1672134) (an indole derivative) with a cyanide source or the direct reaction of indole with chloroacetonitrile. Computational studies can model these nucleophilic substitution or addition reactions to clarify the pathways and predict reaction feasibility.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations typically focus on single, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a condensed phase, such as in a solvent or interacting with a larger system.

For 1H-Indole-3-acetonitrile, 4-formyl-, an MD simulation would provide insights into its conformational dynamics. This would involve simulating the molecule in a box of explicit solvent molecules (e.g., water or DMSO) and observing its behavior over nanoseconds. Such simulations can reveal the rotational freedom of the formyl and acetonitrile side chains, the stability of any intramolecular hydrogen bonds, and the average molecular conformation in solution.

Furthermore, MD simulations are crucial for understanding intermolecular interactions. By simulating the molecule in solution, one can analyze the radial distribution functions to understand how solvent molecules arrange around the solute. rsc.org This provides information on solvation shells and specific interactions like hydrogen bonding between the molecule's functional groups (N-H, C=O) and the solvent. rsc.orgresearchgate.net This understanding is critical for predicting solubility and reactivity in different media. If the molecule were being studied as a potential drug candidate, MD simulations would be essential for modeling its interaction with a target protein, predicting binding modes, and estimating binding affinities.

Advanced Analytical Characterization of 1h Indole 3 Acetonitrile, 4 Formyl

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are at the forefront of molecular characterization, providing detailed information about the connectivity and spatial arrangement of atoms.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For 1H-Indole-3-acetonitrile, 4-formyl-, HRMS provides an exact mass measurement, which is crucial for confirming its chemical formula, C11H8N2O. This technique distinguishes the target compound from other molecules with the same nominal mass by providing mass accuracy in the parts-per-million (ppm) range.

| Parameter | Value |

| Molecular Formula | C11H8N2O |

| Exact Mass | 184.0637 |

| Monoisotopic Mass | 184.0637 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. Advanced NMR methods, such as two-dimensional (2D) NMR and Nuclear Overhauser Effect Spectroscopy (NOESY), provide a wealth of information about the connectivity and spatial proximity of atoms within 1H-Indole-3-acetonitrile, 4-formyl-.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their neighboring protons. The spectrum of 1H-Indole-3-acetonitrile, 4-formyl- would be expected to show distinct signals for the formyl proton, the protons on the indole (B1671886) ring, and the methylene (B1212753) protons of the acetonitrile (B52724) group.

¹³C NMR: This provides information on the different types of carbon atoms in the molecule. The spectrum would display unique resonances for the carbonyl carbon of the formyl group, the nitrile carbon, and the various carbons of the indole core.

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to establish the connectivity of protons within the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is critical for assembling the complete molecular framework and confirming the position of the formyl and acetonitrile substituents on the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is particularly useful for determining the three-dimensional structure of molecules in solution by identifying protons that are close to each other in space, even if they are not directly bonded.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 1H-Indole-3-acetonitrile, 4-formyl- would exhibit characteristic absorption bands. A strong absorption band around 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the formyl group. The C≡N stretch of the nitrile group would appear as a sharp, medium-intensity band around 2240-2260 cm⁻¹. The N-H stretch of the indole ring would be observed as a broad band in the region of 3200-3500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N bond, being highly polarizable, would be expected to show a strong Raman signal. The aromatic C=C stretching vibrations of the indole ring would also be prominent.

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Characteristic Raman Shift (cm⁻¹) |

| N-H (Indole) | 3200-3500 (broad) | ~3400 |

| C≡N (Nitrile) | 2240-2260 (sharp, medium) | Strong intensity |

| C=O (Formyl) | 1650-1700 (strong) | |

| C=C (Aromatic) | 1400-1600 | Prominent |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC/MS): This technique is suitable for volatile and thermally stable compounds. 1H-Indole-3-acetonitrile, 4-formyl- can be analyzed by GC/MS, where the gas chromatograph separates it from any impurities, and the mass spectrometer provides a mass spectrum that can be used for identification. The retention time in the GC is a characteristic property of the compound under specific conditions.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique for monitoring the progress of a reaction and assessing the purity of a sample. A spot of the compound is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic of the compound in a given solvent system and can be used to identify it and assess its purity by the presence or absence of other spots.

| Technique | Principle | Application for 1H-Indole-3-acetonitrile, 4-formyl- |

| GC/MS | Separation based on volatility and interaction with a stationary phase, followed by mass analysis. | Purity assessment and identification in complex mixtures. |

| TLC | Separation based on differential partitioning between a stationary and a mobile phase. | Rapid purity check and reaction monitoring. |

Future Research Directions and Challenges Pertaining to 1h Indole 3 Acetonitrile, 4 Formyl

Development of Novel and Efficient Synthetic Routes

A primary challenge in the chemistry of 1H-Indole-3-acetonitrile, 4-formyl- is its efficient and regioselective synthesis. The creation of 3,4-disubstituted indoles is often more complex than other substitution patterns. Future research must focus on developing robust synthetic methodologies that can reliably construct this specific molecule.

Key areas for development include:

Late-Stage Functionalization: A significant hurdle is the introduction of the formyl group at the C4 position of a pre-existing indole-3-acetonitrile (B3204565) skeleton. Traditional formylation methods like the Vilsmeier-Haack reaction typically favor the C3 position, which is already occupied. ekb.eg Research into transition-metal-catalyzed C-H activation and formylation directed by a group at the N1 position could provide a novel and direct route to the desired product.

De Novo Synthesis: Building the indole (B1671886) ring from acyclic precursors, such as through modifications of the Fischer, Bischler, or other classical indole syntheses, offers an alternative. researchgate.netscirp.org The challenge lies in designing starting materials that already contain the necessary formyl and acetonitrile (B52724) precursors, which can withstand the cyclization conditions without degradation.

Exploration of Undiscovered Reactivity Patterns

The juxtaposition of the formyl (an electron-withdrawing group) and the acetonitrile functionalities on the indole ring suggests a rich and complex reactivity profile that remains largely unexplored. The interplay between these groups could lead to novel chemical transformations.

Future investigations should target:

Intramolecular Cyclizations: The proximity of the C3-acetonitrile and C4-formyl groups creates the potential for intramolecular reactions. Under specific conditions (acidic, basic, or metal-catalyzed), these groups could cyclize to form novel fused heterocyclic systems, expanding the structural diversity derivable from this scaffold.

Selective Functionalization: A key challenge is the selective transformation of one functional group in the presence of the other and the reactive indole nucleus. For instance, developing conditions for the chemoselective reduction of the aldehyde without affecting the nitrile, or vice-versa, is crucial for its use as a synthetic intermediate.

Reactivity of the Indole Core: The electronic properties of the 4-formyl group can influence the nucleophilicity of the indole ring, potentially altering its reactivity in electrophilic substitution or cross-coupling reactions at other positions (e.g., C2, C5, C6, or N1). nih.gov Mapping these reactivity patterns is essential for its application in building more complex molecules.

Expansion of Applications in Emerging Areas of Chemical Science

While the applications of many indole derivatives are well-documented, the potential uses for 1H-Indole-3-acetonitrile, 4-formyl- are yet to be realized. Its unique structure suggests possibilities in several cutting-edge fields.

Promising areas for application-driven research include:

Medicinal Chemistry: Indole alkaloids and their derivatives are mainstays in drug discovery, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.gov The 4-formylindole-3-acetonitrile scaffold could serve as a versatile starting point for the synthesis of new libraries of compounds to be screened for therapeutic potential.

Materials Science: The indole ring is a known fluorophore, and its photophysical properties can be tuned by substituents. researchgate.net The formyl and acetonitrile groups offer handles for further chemical modification, allowing for the rational design of novel fluorescent probes, chemosensors for detecting ions or small molecules, or organic dyes for applications like dye-sensitized solar cells. researchgate.net

Agrochemicals: Indole-3-acetic acid and related compounds are plant hormones (auxins). The structural similarity of indole-3-acetonitrile suggests that derivatives could be explored for their potential as plant growth regulators or as leads for new herbicides or pesticides.

Addressing Sustainability and Scalability in Synthesis

For any chemical compound to have a significant impact, its synthesis must be both sustainable and scalable. These considerations are paramount for the future of 1H-Indole-3-acetonitrile, 4-formyl-.

Future research must address the following challenges:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product, minimizing waste. Multi-component reactions, where three or more reactants combine in a single step, could be a powerful strategy. nih.gov

Catalyst Recovery and Reuse: When using expensive or toxic metal catalysts, developing methods for their efficient recovery and reuse is critical for both economic viability and environmental sustainability. The use of heterogeneous or nanoparticle-based catalysts could facilitate this. openmedicinalchemistryjournal.com

Process Safety and Cost-Effectiveness: For large-scale production, the safety of all chemical steps must be rigorously evaluated. Furthermore, the cost of starting materials, reagents, and purification processes must be minimized to make the compound accessible for broader research and potential commercial applications. The development of one-pot procedures, which avoid the isolation and purification of intermediates, would be a significant step toward this goal.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 1H-Indole-3-acetonitrile, 4-formyl- derivatives with high purity?

- Methodology : Use regioselective formylation at the 4-position of the indole ring, followed by nitrile group introduction via nucleophilic substitution. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate intermediates. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

- Key Data : Crystallographic studies (e.g., single-crystal X-ray diffraction) reveal planar indole rings with formyl and nitrile groups influencing intermolecular hydrogen bonding .

Q. How can researchers validate the structural integrity of 1H-Indole-3-acetonitrile, 4-formyl- using spectroscopic techniques?

- Methodology :

- NMR : Analyze -NMR for formyl proton signals (~9.8–10.2 ppm) and indole NH protons (~12 ppm). -NMR should show nitrile carbons (~115–120 ppm) and formyl carbons (~190 ppm) .

- IR : Confirm nitrile (C≡N stretch: ~2200–2250 cm) and formyl (C=O stretch: ~1700–1750 cm) functional groups .

- Validation : Cross-reference spectral data with crystallographic coordinates (e.g., CCDC entries) to resolve ambiguities .

Advanced Research Questions

Q. How do electronic effects of the 4-formyl group influence the reactivity of 1H-Indole-3-acetonitrile in nucleophilic substitutions?

- Methodology : Perform computational modeling (DFT at B3LYP/6-311+G(d,p)) to assess electron-withdrawing effects of the formyl group on nitrile reactivity. Compare reaction kinetics in SNAr (nucleophilic aromatic substitution) with/without electron-deficient substituents .

- Data Interpretation : The 4-formyl group increases electrophilicity at the nitrile carbon, accelerating reactions with amines or thiols. Experimental rate constants correlate with computed Mulliken charges .

Q. What strategies resolve contradictions in reported biological activities of 1H-Indole-3-acetonitrile derivatives?

- Methodology :

- Bioassay Standardization : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO vs. acetonitrile).

- Metabolic Stability : Assess compound stability in microsomal assays (e.g., CYP450 isoforms) to differentiate intrinsic activity vs. metabolic artifacts .

- Case Study : Discrepancies in antifungal activity may arise from variations in fungal membrane permeability or efflux pump expression .

Q. How can researchers design experiments to study the environmental fate of 1H-Indole-3-acetonitrile, 4-formyl-?

- Methodology :

- Photodegradation : Exclude UV light in stability studies (use amber glassware). Monitor degradation via LC-MS under simulated sunlight (λ = 290–800 nm).

- Hydrolysis : Test pH-dependent stability (pH 3–9) and identify hydrolysis products (e.g., formic acid, indole-3-acetic acid derivatives) .

- Key Insight : Nitrile groups hydrolyze faster under alkaline conditions, while formyl groups enhance susceptibility to nucleophilic attack .

Methodological Challenges & Solutions

Q. Why do crystallographic studies of 1H-Indole-3-acetonitrile, 4-formyl- derivatives often yield low-resolution structures?

- Challenge : Flexible formyl and nitrile groups reduce crystal quality.

- Solution : Co-crystallize with hydrogen-bond acceptors (e.g., thiourea derivatives) to stabilize lattice packing. Use synchrotron radiation for high-resolution data collection .

Q. How to optimize HPLC conditions for separating 1H-Indole-3-acetonitrile, 4-formyl- from its synthetic byproducts?

- Methodology :

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient elution (acetonitrile/water with 0.1% formic acid).

- Detection : UV at 254 nm (indole absorption) and 210 nm (nitrile/formyl groups) .

- Validation : Compare retention times with spiked authentic standards to confirm peak identity .

Data Reproducibility & Validation

Q. What statistical approaches ensure robust interpretation of SAR (Structure-Activity Relationship) data for 1H-Indole-3-acetonitrile derivatives?

- Methodology :

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate electronic descriptors (Hammett σ) with bioactivity.

- Error Analysis : Report confidence intervals (95% CI) for IC values from triplicate assays .

- Example : A QSAR model for antifungal activity showed R = 0.89 when incorporating nitrile group polarity and formyl electrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.